2-(3-Oxo-1-phenylhexyl)indene-1,3-dione
Description
2-(3-Oxo-1-phenylhexyl)indene-1,3-dione is a substituted indene-1,3-dione derivative characterized by a hexyl chain bearing a phenyl group and a ketone moiety at the third carbon. Indene-1,3-dione derivatives are structurally diverse, with applications ranging from optoelectronics to pharmaceuticals, owing to their electron-deficient aromatic core and reactive diketone system .
Properties
IUPAC Name |
2-(3-oxo-1-phenylhexyl)indene-1,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20O3/c1-2-8-15(22)13-18(14-9-4-3-5-10-14)19-20(23)16-11-6-7-12-17(16)21(19)24/h3-7,9-12,18-19H,2,8,13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBHCOKUHTZKSOK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)CC(C1C(=O)C2=CC=CC=C2C1=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-(3-Oxo-1-phenylhexyl)indene-1,3-dione typically involves multi-step organic reactions. One common method is the Knoevenagel condensation, where malononitrile reacts with an aldehyde in the
Comparison with Similar Compounds
2-(3-Oxo-3-phenylpropanoyl)indene-1,3-dione (CAS 10437-95-3)
- Structure: Features a 3-oxo-3-phenylpropanoyl substituent instead of the hexyl-phenyl chain.
ZWK1 (Pyranylidene derivative)
Diphacinone (2-(Diphenylacetyl)indene-1,3-dione)
- Structure : Diphenylacetyl substituent confers anticoagulant activity.
- Key Difference: The hexyl-phenyl chain in the target compound may reduce bioactivity compared to diphacinone’s planar, aromatic substituent .
Substituent Effects on Properties
Physicochemical Properties
- Solubility: The hexyl chain likely increases lipophilicity compared to shorter-chain analogs (e.g., 2-(3-oxo-3-phenylpropanoyl)indene-1,3-dione) .
- Thermal Stability : Bulky substituents (e.g., trityloxy in DMABI-6Ph) enhance glass-forming ability in amorphous materials, but the hexyl-phenyl chain may reduce thermal stability due to flexible aliphatic segments .
Electron-Deficient Core
- The indene-1,3-dione core participates in charge-transfer interactions, making it suitable for: Corrosion Inhibition: 2-Arylidene derivatives adsorb on Fe surfaces via electron donation, as shown in DFT studies . OLEDs: Conjugated derivatives (e.g., ZWK1) exhibit aggregation-induced emission (AIE), but non-conjugated chains like hexyl-phenyl may quench luminescence .
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